![molecular formula C11H15NO5 B14315979 Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate CAS No. 110189-96-3](/img/structure/B14315979.png)
Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate: is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a carboxylate group and a diethoxymethylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with diethoxymethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the furan ring can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl 5-(2-Nitrophenyl)furan-2-carboxylate
Comparison: Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate is unique due to the presence of the diethoxymethylideneamino group, which imparts distinct chemical and biological properties In comparison, similar compounds with different substituents on the furan ring may exhibit varying reactivity and biological activities
Propriétés
Numéro CAS |
110189-96-3 |
|---|---|
Formule moléculaire |
C11H15NO5 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
methyl 5-(diethoxymethylideneamino)furan-2-carboxylate |
InChI |
InChI=1S/C11H15NO5/c1-4-15-11(16-5-2)12-9-7-6-8(17-9)10(13)14-3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
UWHZJRGWMVAQIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=NC1=CC=C(O1)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


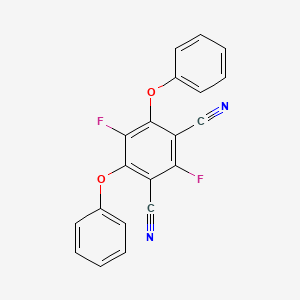

![Bis[2-(4-chlorocyclohexyl)ethyl]stannanone](/img/structure/B14315918.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)
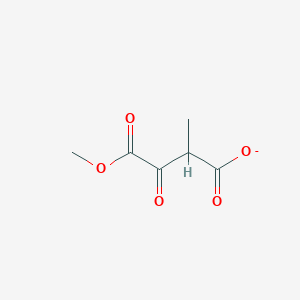
![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
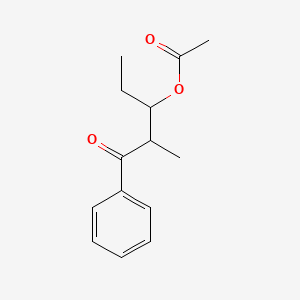
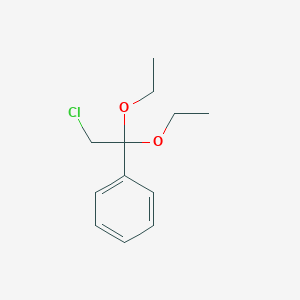
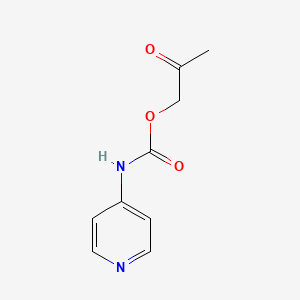

![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)
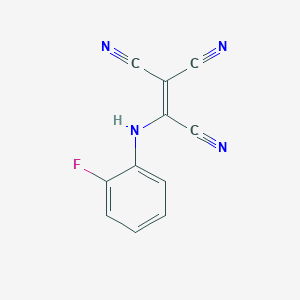

![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
